N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a bromine atom, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Related compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s worth noting that related compounds have been shown to undergoMichael-type addition reactions with aromatic alcohols, resulting in new compounds . This suggests that N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide may interact with its targets in a similar manner, leading to changes in the target proteins and their functions .
Biochemical Pathways
Compounds with similar structures have been associated with theHippo signaling pathway , which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .
Pharmacokinetics
Related compounds have been found to exhibit significant antibacterial activity, suggesting that they may be well-absorbed and distributed within the body
Result of Action
Related compounds have been found to exhibit significant antibacterial activity againstEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the synthesis of related compounds has been successfully carried out in water, an environmentally benign and inexpensive solvent . This suggests that the action of this compound may also be influenced by the solvent environment.
Preparation Methods
The synthesis of N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Acetylation: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Amidation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound has a similar acetylphenyl group but differs in the presence of a sulfonamide group instead of a pyrazole ring.
N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide: This compound has a similar pyrazole ring but includes additional functional groups that may confer different properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-bromo-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-8(18)9-3-5-10(6-4-9)16-13(19)12-11(14)7-15-17(12)2/h3-7H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHRPQFFIVNUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180479 | |
Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001567-66-3 | |
Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001567-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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